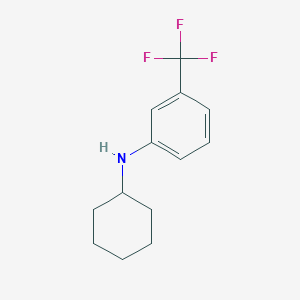

![molecular formula C12H15FOS B1385761 1-[2-(Tert-butylsulfanyl)-5-fluorophenyl]ethan-1-one CAS No. 1019480-19-3](/img/structure/B1385761.png)

1-[2-(Tert-butylsulfanyl)-5-fluorophenyl]ethan-1-one

Overview

Description

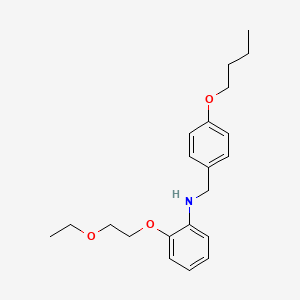

1-[2-(Tert-butylsulfanyl)-5-fluorophenyl]ethan-1-one, also known as BFE, is an organic compound. It has a molecular weight of 226.31 . The IUPAC name for this compound is 1-[2-(tert-butylsulfanyl)-5-fluorophenyl]ethanone . The InChI code for this compound is 1S/C12H15FOS/c1-8(14)10-7-9(13)5-6-11(10)15-12(2,3)4/h5-7H,1-4H3 .

Molecular Structure Analysis

The molecular structure of 1-[2-(Tert-butylsulfanyl)-5-fluorophenyl]ethan-1-one can be represented by the InChI code: 1S/C12H15FOS/c1-8(14)10-7-9(13)5-6-11(10)15-12(2,3)4/h5-7H,1-4H3 . This indicates that the compound contains 12 carbon atoms, 15 hydrogen atoms, 1 fluorine atom, 1 oxygen atom, and 1 sulfur atom .Physical And Chemical Properties Analysis

1-[2-(Tert-butylsulfanyl)-5-fluorophenyl]ethan-1-one is a liquid at room temperature . The compound’s country of origin is UA . It is shipped at normal temperature .Scientific Research Applications

Drug Synthesis

This compound is utilized in the pharmaceutical industry for the synthesis of various drugs. Its unique structure, which includes a tert-butylsulfanyl group and a fluorophenyl moiety, makes it a valuable intermediate in creating molecules with potential therapeutic effects. It can be used to synthesize compounds that target a range of diseases, from cancer to neurological disorders .

Catalyst Development

In the field of catalysis, 1-[2-(Tert-butylsulfanyl)-5-fluorophenyl]ethan-1-one serves as a precursor for catalysts that facilitate a variety of chemical reactions. These catalysts can be designed to improve the efficiency of reaction processes, reduce energy consumption, and enhance selectivity towards desired products.

Material Science

Researchers in material science explore the use of this compound in developing new materials with unique properties. Its incorporation into polymers or coatings could lead to advancements in durability, thermal stability, and chemical resistance, which are crucial for industrial applications.

Analytical Chemistry

Due to its distinct chemical signature, 1-[2-(Tert-butylsulfanyl)-5-fluorophenyl]ethan-1-one is used as a standard in analytical chemistry for calibration and testing. It helps in the accurate quantification and detection of various substances in complex mixtures .

Biological Studies

In biological research, this compound is applied in the study of protein interactions and enzyme activities. It can act as an inhibitor or activator for certain biological pathways, providing insights into the molecular mechanisms of life processes .

Environmental Chemistry

The environmental impact of chemicals is an important area of study1-[2-(Tert-butylsulfanyl)-5-fluorophenyl]ethan-1-one can be used to investigate soil and water contamination levels, helping to assess and mitigate pollution .

Nanotechnology

Nanotechnology benefits from the use of this compound in creating nanoparticles with specific functions. These nanoparticles can be employed in drug delivery systems, imaging, and as sensors for detecting various biological and chemical agents.

Chemical Education

Lastly, this compound is also valuable in chemical education, where it is used to demonstrate various synthetic techniques and chemical principles to students. It provides a practical example of how theoretical knowledge is applied in real-world scenarios .

Safety and Hazards

The compound has several hazard statements: H227, H302, H312, H315, H319, H332, H335 . These indicate that the compound is combustible, harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, P501 . These statements provide guidance on how to handle the compound safely .

properties

IUPAC Name |

1-(2-tert-butylsulfanyl-5-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FOS/c1-8(14)10-7-9(13)5-6-11(10)15-12(2,3)4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKMZVVMRMCKPAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)F)SC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(Tert-butylsulfanyl)-5-fluorophenyl]ethan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

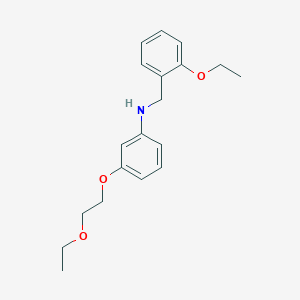

![3-(Benzyloxy)-N-[2-(2-isopropylphenoxy)ethyl]-aniline](/img/structure/B1385681.png)

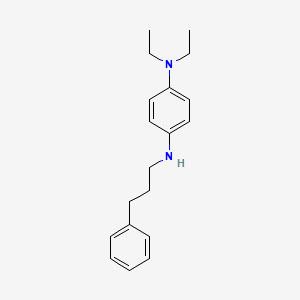

![N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-propoxybenzyl)amine](/img/structure/B1385682.png)

amine](/img/structure/B1385689.png)

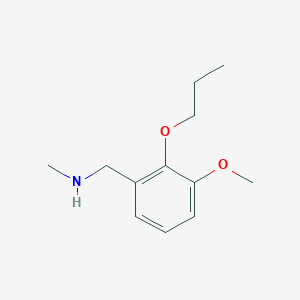

![N-[3-(Isopentyloxy)benzyl]-3-(3-phenylpropoxy)aniline](/img/structure/B1385693.png)

![N-[3-(Isopentyloxy)benzyl]-1-naphthalenamine](/img/structure/B1385694.png)

![N1-[2-(3,5-dimethylphenoxy)ethyl]-N4,N4-diethyl-1,4-benzenediamine](/img/structure/B1385695.png)